molecular formula C8H5NO2S2 B5982775 (5E)-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

(5E)-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B5982775
M. Wt: 211.3 g/mol
InChI Key: YIBJLSACWOVLEB-ZZXKWVIFSA-N
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Description

(5E)-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring fused with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of thiophene-3-carbaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the compound can target the double bond in the thiazolidine ring, potentially yielding saturated derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazolidine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(5E)-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of (5E)-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary, but the compound’s structure allows it to participate in various biochemical interactions, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    Dithieno[3,2-b2′,3′-d]thiophene (DTT): Another thiophene-based compound with applications in organic electronics.

    Thiophene-2-carboxaldehyde: A simpler thiophene derivative used in various chemical syntheses.

Uniqueness: (5E)-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione stands out due to its fused thiazolidine-thiophene structure, which imparts unique electronic and steric properties. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of advanced materials for electronic applications.

Properties

IUPAC Name

(5E)-5-(thiophen-3-ylmethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S2/c10-7-6(13-8(11)9-7)3-5-1-2-12-4-5/h1-4H,(H,9,10,11)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBJLSACWOVLEB-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC=C1/C=C/2\C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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